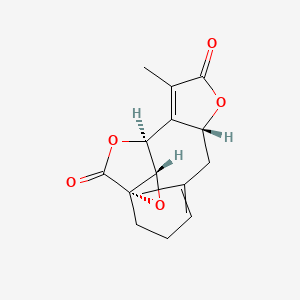
Linderanine C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Linderanine C is primarily isolated from natural sources, specifically the roots of Lindera aggregata . The extraction process involves the use of solvents to separate the compound from the plant material. There is limited information available on the synthetic routes for this compound, as it is mainly obtained through natural extraction methods .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from the roots of Lindera aggregata. The process includes harvesting the plant roots, drying them, and then using solvents to extract the compound. The extracted compound is then purified using various chromatographic techniques to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Linderanine C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized sesquiterpenoid derivatives .
Scientific Research Applications
Mechanism of Action
Linderanine C exerts its effects by inhibiting the MAPK signaling pathway, which plays a crucial role in the regulation of inflammatory responses . The compound has been shown to inhibit the expression of the M1 cell marker CD86 in macrophages, reduce the production of inflammatory mediators such as interleukin-6 and tumor necrosis factor-alpha, and improve inflammation-mediated intestinal epithelial cell injury .
Comparison with Similar Compounds
Linderanine C is unique among sesquiterpenoids due to its specific biological activities and chemical structure. Similar compounds include other sesquiterpenoids isolated from the Lauraceae family, such as:
- Linderanine A
- Linderanine B
- Linderanine D
- Linderanine E
These compounds share similar structural features but differ in their specific biological activities and chemical reactivity .
Biological Activity
Linderanine C is a sesquiterpenoid compound isolated from the roots of Lindera aggregata, commonly known as Wuyao. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, anti-tumor, and antioxidant properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its complex sesquiterpenoid structure, which contributes to its pharmacological effects. The molecular formula is C15H16O4, and it features a unique arrangement of carbon atoms that enhances its biological efficacy.
1. Anti-inflammatory Activity
Several studies have demonstrated the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.
- Mechanism : The compound modulates inflammatory pathways, particularly by inhibiting NF-kB signaling and downregulating COX-2 expression.
- Case Study : In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound significantly reduced the levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .
2. Antitumor Activity
This compound exhibits notable antitumor effects against several cancer cell lines.
- Research Findings : In vitro assays revealed that this compound has an IC50 value ranging from 30 to 40 µM against various cancer cell lines, including breast and liver cancer cells .
- Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
3. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays.
- DPPH Assay : It showed significant scavenging activity against DPPH radicals, indicating its potential to combat oxidative stress .
- Cellular Studies : In cellular models, this compound was found to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Table 1: Summary of Biological Activities of this compound
Properties
Molecular Formula |
C15H16O5 |
|---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
(1S,7R,12S,13S)-5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,10-diene-9,15-dione |
InChI |
InChI=1S/C15H16O5/c1-7-4-3-5-15-12(20-15)11(19-14(15)17)10-8(2)13(16)18-9(10)6-7/h4,9,11-12H,3,5-6H2,1-2H3/t9-,11+,12+,15+/m1/s1 |
InChI Key |
CVZMILBWBVELOQ-ZFVXVEAMSA-N |
Isomeric SMILES |
CC1=CCC[C@@]23[C@@H](O2)[C@H](C4=C(C(=O)O[C@@H]4C1)C)OC3=O |
Canonical SMILES |
CC1=CCCC23C(O2)C(C4=C(C(=O)OC4C1)C)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















